Cas no 73812-27-8 (3-Methyl-2-(thiophen-3-yl)butanoic acid)

3-Methyl-2-(thiophen-3-yl)butanoic acid is a chiral carboxylic acid derivative featuring a thiophene moiety, which enhances its utility in organic synthesis and pharmaceutical applications. The compound's structure combines a branched alkyl chain with a heteroaromatic ring, offering unique reactivity for constructing complex molecules. Its stereocenter makes it valuable for asymmetric synthesis, while the thiophene group provides potential for further functionalization. This acid is particularly useful in medicinal chemistry for designing bioactive compounds due to its balanced lipophilicity and electronic properties. High purity grades ensure consistent performance in research and industrial processes, making it a reliable intermediate for specialized chemical transformations.
3-Methyl-2-(thiophen-3-yl)butanoic acid structure
73812-27-8 structure
Product Name:3-Methyl-2-(thiophen-3-yl)butanoic acid
CAS No:73812-27-8
MF:C9H12O2S
MW:184.255381584167
CID:5699050
PubChem ID:12577574
Update Time:2025-06-28

3-Methyl-2-(thiophen-3-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 73812-27-8
    • SCHEMBL5511566
    • AKOS014433052
    • CS-0273497
    • EN300-1138396
    • 3-methyl-2-(thiophen-3-yl)butanoicacid
    • 3-methyl-2-(thiophen-3-yl)butanoic acid
    • 3-Thiopheneacetic acid, α-(1-methylethyl)-
    • 3-Methyl-2-(thiophen-3-yl)butanoic acid
    • Inchi: 1S/C9H12O2S/c1-6(2)8(9(10)11)7-3-4-12-5-7/h3-6,8H,1-2H3,(H,10,11)
    • InChI Key: RCIBQGNNVQKDLR-UHFFFAOYSA-N
    • SMILES: C(C1=CSC=C1)(C(=O)O)C(C)C

Computed Properties

  • Exact Mass: 184.05580079g/mol
  • Monoisotopic Mass: 184.05580079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 65.5Ų

Experimental Properties

  • Density: 1.173±0.06 g/cm3(Predicted)
  • Melting Point: 73 °C(Solv: ligroine (8032-32-4))
  • Boiling Point: 298.7±15.0 °C(Predicted)
  • pka: 4.22±0.10(Predicted)

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Additional information on 3-Methyl-2-(thiophen-3-yl)butanoic acid

Introduction to 3-Methyl-2-(thiophen-3-yl)butanoic acid (CAS No. 73812-27-8)

3-Methyl-2-(thiophen-3-yl)butanoic acid, identified by its Chemical Abstracts Service (CAS) number 73812-27-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a thiophene ring fused with a butanoic acid moiety, exhibits a unique structural framework that positions it as a promising candidate for further exploration in drug discovery and synthetic chemistry. The presence of both aromatic and aliphatic components in its molecular structure suggests potential interactions with biological targets, making it an intriguing subject for researchers aiming to develop novel therapeutic agents.

The chemical structure of 3-Methyl-2-(thiophen-3-yl)butanoic acid consists of a four-carbon chain terminated by a carboxylic acid group, with a methyl group at the third carbon and a thiophene ring attached to the second carbon. This arrangement confers specific physicochemical properties, such as solubility characteristics and reactivity patterns, which are critical for its utility in synthetic protocols and biological assays. The thiophene ring, known for its role in various pharmacologically active molecules, introduces potential binding sites for enzymes and receptors, thereby enhancing the compound's pharmacological relevance.

In recent years, there has been a surge in research focused on heterocyclic compounds, particularly those incorporating thiophene derivatives, due to their diverse biological activities. 3-Methyl-2-(thiophen-3-yl)butanoic acid falls within this category and has been studied for its potential applications in the development of antimicrobial, anti-inflammatory, and even anticancer agents. The structural motif of this compound allows for modifications that can fine-tune its pharmacological profile, making it a versatile scaffold for medicinal chemists.

One of the most compelling aspects of 3-Methyl-2-(thiophen-3-yl)butanoic acid is its potential as a precursor in the synthesis of more complex molecules. Researchers have leveraged its reactive sites to develop novel derivatives with enhanced biological activity. For instance, the carboxylic acid group can be esterified or amidated to introduce different functionalities, while the thiophene ring can undergo further substitutions to modify its electronic properties. These modifications have led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.

The synthesis of 3-Methyl-2-(thiophen-3-yl)butanoic acid itself is an intricate process that requires careful optimization to ensure high yield and purity. Traditional synthetic routes often involve multi-step sequences involving cross-coupling reactions, cyclizations, and functional group transformations. However, advances in synthetic methodologies have enabled more efficient pathways, reducing the number of steps and improving overall efficiency. These advancements are crucial for scaling up production and making the compound more accessible for research purposes.

From a computational chemistry perspective, 3-Methyl-2-(thiophen-3-yl)butanoic acid has been subjected to extensive molecular modeling studies to predict its interactions with biological targets. These studies have provided valuable insights into its binding affinity and mode of action, guiding the design of more potent derivatives. Additionally, spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to elucidate its structure and confirm the presence of key functional groups.

The pharmacological evaluation of 3-Methyl-2-(thiophen-3-yl)butanoic acid has revealed several interesting properties. In vitro assays have demonstrated its ability to modulate certain enzymatic pathways associated with inflammation and oxidative stress. These findings align with emerging research suggesting that thiophene-based compounds may play a role in combating chronic diseases characterized by these pathological processes. Furthermore, preliminary in vivo studies have shown promising results in animal models, indicating potential therapeutic benefits.

The future direction of research on 3-Methyl-2-(thiophen-3-yl)butanoic acid is likely to focus on expanding its pharmacological applications through structure-based drug design. By integrating knowledge from computational modeling with experimental data, scientists aim to develop derivatives with improved selectivity and efficacy. This approach underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists in unlocking the full therapeutic potential of this compound.

Moreover, green chemistry principles are being increasingly adopted in the synthesis of 3-Methyl-2-(thiophen-3-yl)butanoic acid, emphasizing sustainability and environmental responsibility. Techniques such as catalytic asymmetric synthesis and solvent-free reactions are being explored to minimize waste and reduce energy consumption. These efforts not only enhance the efficiency of production but also align with global initiatives aimed at promoting sustainable chemical practices.

In conclusion,3-Methyl-2-(thiophen-3-ytl)butanoic acid (CAS No. 73812-278) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its role as a versatile scaffold for drug development underscores its importance in ongoing research efforts aimed at addressing unmet medical needs. As our understanding of its pharmacological properties continues to grow,this compound is poised to make substantial contributions to future therapeutic innovations.

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